molecular formula C16H16F3NO4 B2394487 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide CAS No. 2320682-18-4

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2394487
CAS No.: 2320682-18-4
M. Wt: 343.302
InChI Key: FLEYESBMWFDLDE-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound with a unique structure that combines a furan ring, a hydroxyethyl group, and a trifluoromethoxy-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the furan ring and the benzamide moiety. The key steps include:

    Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the furan ring.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.

    Coupling of the Furan and Benzamide Moieties: The final step involves coupling the furan ring with the benzamide moiety through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can be compared with similar compounds such as:

    N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in its trifluoromethoxy group, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4/c1-9-7-13(10(2)23-9)14(21)8-20-15(22)11-3-5-12(6-4-11)24-16(17,18)19/h3-7,14,21H,8H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEYESBMWFDLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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